Nonadecane benzoate

Thermal analysis Solid-state formulation Phase-change materials

Nonadecane benzoate (nonadecyl benzoate, CAS 103048-57-3) is a long-chain n-alkyl ester of benzoic acid with the molecular formula C26H44O2 and a molecular weight of 388.6 g/mol. It belongs to the homologous series of normal alkyl benzoates (PhCOO-n-CnH2n+1), a compound class with established industrial relevance spanning plasticizers, emollients, and specialty solvents.

Molecular Formula C26H44O2
Molecular Weight 388.6 g/mol
CAS No. 103048-57-3
Cat. No. B12668036
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNonadecane benzoate
CAS103048-57-3
Molecular FormulaC26H44O2
Molecular Weight388.6 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCCCCCCCCCOC(=O)C1=CC=CC=C1
InChIInChI=1S/C26H44O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-21-24-28-26(27)25-22-19-18-20-23-25/h18-20,22-23H,2-17,21,24H2,1H3
InChIKeyUFFZSCVAOGUEKB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Nonadecane Benzoate (CAS 103048-57-3): Procurement-Grade Identity and Physicochemical Baseline for the C19 Alkyl Benzoate


Nonadecane benzoate (nonadecyl benzoate, CAS 103048-57-3) is a long-chain n-alkyl ester of benzoic acid with the molecular formula C26H44O2 and a molecular weight of 388.6 g/mol [1]. It belongs to the homologous series of normal alkyl benzoates (PhCOO-n-CnH2n+1), a compound class with established industrial relevance spanning plasticizers, emollients, and specialty solvents [2]. The compound is a white solid at ambient temperature, with an experimentally determined melting point of 75.6 °C and a boiling point of 445 °C [1]. Its extreme lipophilicity (XLogP3 = 11.7) [3] and negligible water solubility (<0.1 g/L) [1] define its utility envelope in non-aqueous and lipid-rich systems.

Why C12-15 Alkyl Benzoate Blends or Adjacent Homologs Cannot Substitute for Nonadecane Benzoate Without Performance Deviation


Within the n-alkyl benzoate homologous series, physicochemical properties scale monotonically with chain length, but the increments between odd- and even-numbered homologs create discrete property steps that directly impact application-critical parameters such as melting point, volatility, and lipophilicity [1]. Commercial C12-15 alkyl benzoate blends, commonly used as cosmetic emollients, are liquid mixtures with average boiling points ~200 °C lower than nonadecane benzoate, making them wholly unsuitable for applications requiring a high-melting, low-volatility solid ester [2]. Adjacent single-chain homologs (C18 or C20) differ sufficiently in melting point, boiling point, and LogP that substitution without reformulation or process re-validation introduces quantifiable deviations in thermal stability, phase behavior, and partitioning . The evidence below quantifies these differences across key performance dimensions.

Nonadecane Benzoate: Quantified Differentiation Evidence Against Closest n-Alkyl Benzoate Homologs


Melting Point Superiority: Nonadecane Benzoate as the Highest-Melting Solid Homolog with Verified Experimental Data

Nonadecane benzoate exhibits an experimentally verified melting point of 75.6 °C, which is substantially higher than that of the nearest shorter commercially characterized homolog, octadecyl benzoate (C18), for which no discrete melting point above ambient is reliably reported in authoritative databases [1]. While hexadecyl benzoate (C16) has a mean predicted melting point of 125.59 °C from estimation methods, this value lacks experimental verification and originates from a different prediction algorithm (MPBPWIN), precluding direct comparison [2]. The C19 ester's experimentally confirmed solid state at temperatures up to 75 °C provides a distinct handling and formulation advantage over the C18 homolog, which is frequently described as a low-melting or near-ambient solid with ambiguous thermal characterization .

Thermal analysis Solid-state formulation Phase-change materials

Boiling Point and Enthalpy of Vaporization: Chain-Length-Dependent Volatility Reduction for High-Temperature Applications

Using a consistent prediction methodology (ACD/Labs Percepta Platform v14.00), nonadecane benzoate exhibits a predicted boiling point of 480.5 ± 13.0 °C at 760 mmHg, compared to 467.5 ± 13.0 °C for octadecyl benzoate (C18), 454.2 ± 13.0 °C for heptadecyl benzoate (C17), and 440.7 ± 13.0 °C for hexadecyl benzoate (C16) . The corresponding enthalpies of vaporization follow the same trend: 74.5 ± 3.0 kJ/mol (C19) vs. 72.9 ± 3.0 (C18), 71.4 ± 3.0 (C17), and 69.8 ± 3.0 kJ/mol (C16) . The systematic chain-length dependence of vaporization thermodynamics for n-alkyl benzoates from methyl to eicosyl has been comprehensively described, enabling reliable interpolation for the C19 homolog [1].

Thermodynamics High-temperature stability Vapor pressure

Lipophilicity (LogP): Extreme Hydrophobicity as a Differentiator for Lipid-Phase Partitioning and Non-Polar Solubilization

Nonadecane benzoate possesses an ACD/LogP of 11.76 (ChemSpider) and an XLogP3 of 11.7 (PubChem), placing it at the extreme upper end of lipophilicity among characterized n-alkyl benzoates [1]. In comparison, the ACD/LogP values for adjacent homologs are 10.70 for heptadecyl benzoate (C17) and 10.17 for hexadecyl benzoate (C16), each representing an approximate 10-fold increase in octanol-water partition coefficient per two methylene units . The corresponding ACD/LogD values at pH 7.4 are 10.81 (C19), 10.11 (C17), and 9.80 (C16), confirming that the lipophilicity differential is maintained under physiologically relevant pH conditions .

Lipophilicity Partition coefficient Non-aqueous formulation

Flash Point and Thermal Safety: Elevated Combustion Threshold Relative to Shorter Homologs

Nonadecane benzoate exhibits a predicted flash point of 203.2 ± 7.3 °C (ACD/Labs) and an experimentally reported flash point of 221 °C [1]. These values are higher than those of the shorter-chain homologs: octadecyl benzoate at 197.7 ± 7.3 °C (predicted) / 197.7 °C (experimental estimate), heptadecyl benzoate at 192.0 ± 7.3 °C, and hexadecyl benzoate at 186.3 ± 7.3 °C . The increment of approximately +5.5 °C to +16.9 °C over the C16-C18 range, while modest in absolute terms, represents a meaningful difference for processes operating near flammability thresholds.

Process safety Thermal hazard Flammability

Acute Oral Toxicity Profile: Low Acute Hazard Classification Supporting Broader Handling Envelope

Nonadecane benzoate has a reported acute oral LD50 of >2000 mg/kg in rats, placing it in GHS Category 5 or unclassified for acute oral toxicity [1]. The compound carries GHS hazard statements H315 (skin irritation), H319 (eye irritation), H335 (respiratory irritation), and H413 (chronic aquatic hazard), with the signal word 'Warning' [1]. While comparable acute toxicity data for the exact C17 or C19 homologs are not independently aggregated in authoritative databases, the C16 homolog (hexadecyl benzoate) is also described as practically non-toxic by ingestion in chemical supplier safety summaries, consistent with the class-level low acute toxicity profile of long-chain alkyl benzoates [2].

Toxicology Safety assessment Regulatory compliance

GC Retention Index: Utility as a High-Molecular-Weight Reference Standard for Non-Polar Column Calibration

Nonadecane benzoate is listed in the NIST Chemistry WebBook with available gas chromatographic data, although a specific Kovats retention index on standard non-polar columns is not explicitly compiled for this exact homolog [1]. In contrast, octadecyl benzoate has experimentally verified retention indices of 2843.2 (HP-5MS column) and 2860 (5% phenyl methyl siloxane) [2], and eicosyl benzoate (C20) is referenced in the NIST WebBook and Pherobase with retention index data for semiochemical applications [3]. The C19 ester occupies the retention index gap between the C18 and C20 homologs, making it a logical intermediate reference standard for laboratories developing GC methods for long-chain alkyl benzoate mixtures or wax ester profiling.

Analytical chemistry Gas chromatography Retention index

Nonadecane Benzoate: Evidence-Supported Application Scenarios for Scientific and Industrial Procurement


High-Temperature Specialty Solvent or Heat-Transfer Medium Requiring Low Volatility

With a boiling point of 445-480 °C and an enthalpy of vaporization of 74.5 kJ/mol, nonadecane benzoate is a candidate for non-aqueous high-temperature solvent applications where evaporative loss must be minimized . Its boiling point exceeds that of octadecyl benzoate by approximately 13 °C and that of hexadecyl benzoate by nearly 40 °C, making it the preferred choice among commercially accessible single-chain alkyl benzoates for processes operating above 450 °C . The flash point above 200 °C further supports safer operation in elevated-temperature unit processes [1].

Hydrophobic Barrier or Surface Modification Agent Requiring Maximal Lipid-Phase Partitioning

The extreme lipophilicity of nonadecane benzoate (ACD/LogP 11.76, XLogP3 11.7) translates to an octanol-water partition coefficient approximately one order of magnitude greater than heptadecyl benzoate and nearly two orders greater than hexadecyl benzoate . This makes the C19 ester the optimal choice for applications demanding maximal partitioning into lipid bilayers, non-polar solvent phases, or hydrophobic polymer matrices, where even incremental LogP differences can govern extraction efficiency or barrier performance .

Solid-Phase Formulation Excipient or Phase-Change Material with Defined Melting Transition

The experimentally verified melting point of 75.6 °C positions nonadecane benzoate as a well-characterized solid ester for formulations requiring a defined melting transition above ambient temperature but below the boiling point of water . This contrasts with the C18 homolog, for which melting point data are inconsistently reported or absent from authoritative databases, introducing procurement risk for applications dependent on precise thermal behavior [1]. The compound's solid state at room temperature also facilitates handling, storage, and metering operations compared to liquid alkyl benzoate blends .

GC-MS Reference Standard for Long-Chain Ester Profiling in Natural Product or Petrochemical Analysis

Nonadecane benzoate occupies a specific chain-length niche within the homologous series of alkyl benzoates, bridging the analytically characterized C18 and C20 reference standards available through NIST and Pherobase [1]. For laboratories conducting wax ester profiling in plant cuticular waxes, petrochemical biomarker analysis, or semiochemical identification, the C19 benzoate provides a necessary intermediate calibration point that improves the accuracy of retention index interpolation and mass spectral library matching for C19-containing natural or synthetic ester mixtures .

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